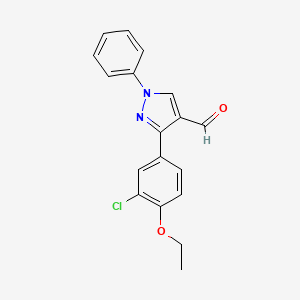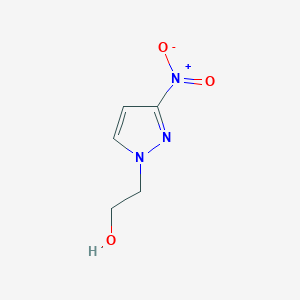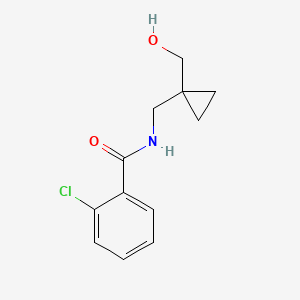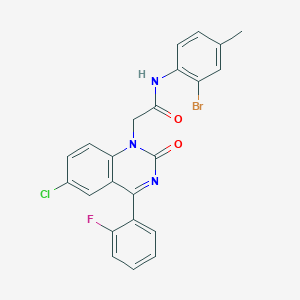![molecular formula C24H27N7 B2553046 6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946203-63-0](/img/structure/B2553046.png)
6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine" is a derivative of the pyrazolo[3,4-d]pyrimidinone family, which has been studied for various biological activities. The papers provided discuss related compounds with similar structures and activities, such as inhibitory effects on phosphodiesterase enzymes, anti-tubercular properties, and anti-inflammatory effects without ulcerogenic activity .
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidinone derivatives involves multiple steps, including activation of methylene groups, hydrazinolysis, cyclization, and chloro-amine coupling reactions . The synthesis of these compounds is designed to explore the relationship between structural modifications and biological activity. For instance, the introduction of a n-propoxy group at the 2-position of the phenyl ring is necessary for phosphodiesterase inhibitory activity .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidinone derivatives is crucial for their biological activity. Substitution patterns on the phenyl ring and the pyrazolo[3,4-d]pyrimidinone core significantly affect the potency and selectivity of these compounds. For example, the presence of a 2-n-propoxy group on the phenyl ring and small heterocyclic substitutions at the 5-position are important for achieving high levels of activity and metabolic stability .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the functional groups attached to the pyrazolo[3,4-d]pyrimidinone scaffold. The amino derivatives synthesized in the studies show potent activity but lack metabolic stability, indicating that the presence of certain substituents can affect the compound's reactivity and stability . The compounds' ability to undergo various chemical reactions is essential for their interaction with biological targets, such as enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of the pyrazolo[3,4-d]pyrimidinone derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and drug-likeness. The synthesized compounds exhibit acceptable drug-like properties, which are suitable for further lead optimization . The nonsteroidal anti-inflammatory drug (NSAID) analogs within this family, such as compound 3 mentioned in one study, show high activity and a better therapeutic index compared to reference drugs, along with a lack of ulcerogenic activity, suggesting favorable physical and chemical properties for therapeutic use .
Aplicaciones Científicas De Investigación
Anti-Tubercular Agents
Compounds structurally related to 6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been synthesized and evaluated for their anti-tubercular activity. Vavaiya et al. (2022) reported the synthesis of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs and their evaluation against Mycobacterium tuberculosis. The study found that some of these compounds showed potent activity against the tuberculosis bacterium, suggesting their potential as novel anti-tubercular agents (Vavaiya et al., 2022).
Anticancer and Anti-inflammatory Agents
Research by Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidine derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents. The study highlighted the potential of these compounds in inhibiting cell growth in certain cancer cell lines, as well as their anti-inflammatory properties, making them candidates for further investigation in cancer and inflammation-related therapies (Rahmouni et al., 2016).
Phosphodiesterase Inhibitors
The synthesis and evaluation of a series of 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of cGMP specific (type V) phosphodiesterase were detailed by Dumaitre and Dodic (1996). These compounds were studied for their enzymatic and cellular activity, as well as their potential oral antihypertensive activity. The research suggests that modifications to the phenyl ring can significantly affect the activity of these compounds, indicating their potential for development into therapeutic agents (Dumaitre & Dodic, 1996).
Neurodegenerative and Neuropsychiatric Treatment
A study by Li et al. (2016) designed and synthesized a set of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors. These compounds were evaluated for their potential in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. One of the compounds, ITI-214, showed promising results in preclinical models, suggesting its potential application in treating cognitive deficits and other central nervous system disorders (Li et al., 2016).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to the discovery of new applications for this compound in various fields such as medicinal chemistry .
Propiedades
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7/c1-3-29-13-15-30(16-14-29)24-27-22(26-19-11-9-18(2)10-12-19)21-17-25-31(23(21)28-24)20-7-5-4-6-8-20/h4-12,17H,3,13-16H2,1-2H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYTTWHRHSXFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2552968.png)

![Cyclopropyl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2552971.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2552972.png)
![2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid](/img/structure/B2552973.png)


![N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![3-(4-ethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2552979.png)
![2-[2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2552980.png)
![N-(2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2552982.png)
![2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2552983.png)
![6-Ethyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2552986.png)